molecular formula C10H19NO2 B13066541 3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one

3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one

Cat. No.: B13066541
M. Wt: 185.26 g/mol
InChI Key: ASVFDXALQCXCLQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one is a heterocyclic ketone featuring a morpholine ring substituted with a methyl group at the 5-position and a 3-methylbutan-2-one moiety. Morpholine derivatives are of significant interest in medicinal and organic chemistry due to their conformational flexibility and ability to act as hydrogen bond acceptors or donors.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-methyl-1-(5-methylmorpholin-3-yl)butan-2-one

InChI

InChI=1S/C10H19NO2/c1-7(2)10(12)4-9-6-13-5-8(3)11-9/h7-9,11H,4-6H2,1-3H3

InChI Key

ASVFDXALQCXCLQ-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)CC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one typically involves the reaction of 5-methylmorpholine with a suitable butanone derivative under controlled conditions. One common method involves the alkylation of 5-methylmorpholine with 3-methyl-2-butanone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted morpholine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential :
Research indicates that 3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one may exhibit significant pharmacological activities. It has been investigated for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. The compound's ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Case Studies :

  • Anti-Cancer Activity : In a study examining compounds targeting c-KIT mutations in gastrointestinal stromal tumors (GIST), derivatives of morpholine-based compounds showed promising results in inhibiting tumor growth, suggesting that this compound could be explored further in oncology research .
  • Neuropharmacology : The compound has also been evaluated for its effects on the central nervous system. Its structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders .

Industrial Applications

Chemical Intermediates :
In industrial chemistry, this compound serves as an intermediate in synthesizing various fine chemicals and pharmaceuticals. Its role as a building block in the synthesis of more complex molecules is crucial for developing new drugs and agrochemicals.

The compound's biological activity has been assessed through various assays:

Activity Type Methodology Results
AntiplasmodialScreening against Plasmodium falciparumSignificant activity observed
CytotoxicityMTT assay on Vero cell lineSelectivity indices ranging from 83.20 to 37,281
Enzyme InhibitionAssays against specific kinasesInhibition of c-KIT observed

These studies highlight the compound's potential in therapeutic applications, particularly in infectious diseases and cancer treatment.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

a. 1-(2-Hydroxyphenyl)-3-methylbutan-1-one ()

  • Structural Differences : Replaces the 5-methylmorpholin-3-yl group with a 2-hydroxyphenyl ring.
  • The hydroxyl group introduces acidity (pKa ~10), enabling solubility in basic aqueous solutions, whereas the morpholine’s tertiary amine (pKa ~7) offers pH-dependent solubility .

b. (S)-2-ethoxy-4-(2-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino}-2-oxoethyl)benzoic acid ()

  • Structural Differences : Features a piperidine ring instead of morpholine and incorporates a benzoic acid group.
  • The carboxylic acid group enhances hydrophilicity and ionic interactions, contrasting with the ketone’s neutral polarity in the target compound .

Ketone-Containing Heterocycles

a. 4-(4-Hydroxyphenyl)butan-2-one ()

  • Structural Differences : Lacks the morpholine ring but shares the butan-2-one backbone.
  • Implications: The phenolic hydroxyl group increases reactivity in oxidation or conjugation reactions (e.g., sulfation or glucuronidation), whereas the morpholine’s ether oxygen is less reactive. IFRA standards restrict its use in fragrances due to sensitization risks, suggesting that the target compound’s morpholine group may mitigate such issues .

b. 3-Methyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrimidinium iodide ()

  • Structural Differences : Replaces the morpholine with a tetrahydropyrimidinium ring and includes an iodide counterion.
  • Implications :
    • The positively charged pyrimidinium ring enhances solubility in polar solvents, unlike the neutral morpholine.
    • The iodide ion may participate in halogen bonding, a feature absent in the target compound .

Pharmaceutical Derivatives with Alkyl-Ketone Motifs

a. 3-Methylfentanyl ()

  • Structural Differences : A potent opioid with a piperidine core and propanamide side chain, unrelated to morpholine.
  • Implications :
    • The piperidine ring in fentanyl analogs is critical for µ-opioid receptor binding, whereas morpholine derivatives may target different receptors (e.g., serotonin or adrenergic receptors).
    • Regulatory status: 3-Methylfentanyl is a Schedule I controlled substance, highlighting the importance of structural modifications in determining legal and safety profiles .

Biological Activity

3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its synthesis, biological evaluations, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The molecular structure of this compound features a morpholine ring, which is known to enhance solubility and biological activity. The synthesis typically involves multi-step organic reactions, including the use of palladacycle-phosphine catalysis for methylation processes, which have been documented in recent studies .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, including:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains. In vitro studies demonstrated moderate antibacterial effects, particularly against Gram-positive bacteria. For instance, compounds derived from similar structures have exhibited Minimum Biofilm Eradication Concentrations (MBEC) around 125 µg/mL against Staphylococcus aureus .
  • Antioxidant Properties : The antioxidant activity was assessed using the DPPH method, revealing that modifications in the structure could enhance or diminish the scavenging capabilities of the compound. Notably, compounds with bromine substitutions showed improved antioxidant effects compared to their non-brominated counterparts .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : Research indicated that derivatives of this compound could inhibit tumor cell growth effectively. For example, a related compound demonstrated an EC50 value of 190 nM against CCRF-CEM leukemia cells, suggesting a potential role in cancer therapy .
  • In Silico Studies : Molecular modeling studies have provided insights into the binding affinities of this compound to various biological targets. These studies suggest that the hydrophobic interactions facilitated by the morpholine moiety can significantly influence its biological efficacy .
  • Toxicity Assessments : Toxicity evaluations using Daphnia magna revealed varying degrees of toxicity among related compounds. While some derivatives exhibited high toxicity, others were found to be non-toxic at lower concentrations, indicating a need for further optimization in drug development .

Data Tables

Property Value Reference
EC50 against CCRF-CEM190 nM
MBEC against S. aureus125 µg/mL
Antioxidant Activity (DPPH)Varies (up to 16.75%)
Toxicity (Daphnia magna)Moderate to High

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one, and how can reaction conditions be optimized?

  • Methodology : Begin with a nucleophilic substitution reaction between a morpholine derivative and a ketone precursor, using potassium carbonate as a base (similar to protocols in ). Optimize solvent polarity (e.g., 1,4-dioxane or DMF) and temperature (60–80°C) to enhance yield. Monitor reaction progress via TLC or HPLC. Purify via column chromatography with gradients of ethyl acetate/hexane. Validate purity using 1H^1H-NMR and FT-IR (e.g., alkyne stretches at ~2,125 cm1^{-1} as in ).

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : Acquire 1H^1H-NMR to confirm proton environments (e.g., morpholine ring protons at δ2.4–3.5) and 13C^{13}C-NMR for carbonyl (C=O) signals near 210 ppm. Use FT-IR to detect ketone stretches (~1,710 cm1^{-1}) and morpholine C-N vibrations (~1,250 cm1^{-1}).
  • Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELXL ( ) for refinement, focusing on resolving bond angles and torsional strain in the morpholine ring. Report R-factors < 5% for high confidence.

Q. What analytical techniques are critical for assessing purity, and how should discrepancies in data be resolved?

  • Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS for volatile impurities. If chromatograms conflict with spectroscopic data (e.g., unexpected peaks in NMR), repeat purification with alternative solvents (e.g., dichloromethane/methanol) or employ preparative HPLC. Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and stability of this compound under varying pH conditions?

  • Methodology : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model the compound’s electronic structure. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Simulate protonation states at pH 2–12 using COSMO solvation models. Validate predictions experimentally via UV-Vis spectroscopy tracking absorbance shifts in buffered solutions .

Q. What strategies are effective for resolving enantiomeric impurities in the synthesis of this chiral morpholine derivative?

  • Methodology : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase. Optimize flow rate (1.0 mL/min) and column temperature (25°C). For asymmetric synthesis, use enantiopure catalysts (e.g., BINAP-Ru complexes) and monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD).

Q. How do steric and electronic effects in the morpholine ring influence the compound’s biological activity?

  • Methodology : Synthesize analogs with substituents at the 5-methyl position (e.g., -CF3_3, -OCH3_3) and compare their binding affinities using surface plasmon resonance (SPR). Perform molecular docking (AutoDock Vina) to correlate steric bulk with target protein interactions (e.g., kinase enzymes). Validate via in vitro assays (IC50_{50}) and SAR analysis .

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Methodology : Store samples under accelerated conditions (40°C/75% RH) and analyze degradation products via LC-MS. Use DOE (Design of Experiments) to test stabilizers (e.g., antioxidants like BHT). Implement continuous cooling (4°C) during storage to slow organic degradation, as noted in . Statistical tools like ANOVA can identify significant degradation pathways .

Data Analysis & Contradiction Resolution

Q. How should researchers address contradictions between theoretical computational predictions and experimental spectroscopic data?

  • Methodology : Re-examine computational parameters (e.g., solvent model, basis set). If NMR signals deviate from DFT-predicted shifts, consider dynamic effects (e.g., conformational flexibility) via molecular dynamics (MD) simulations. Validate with variable-temperature NMR to detect rotational barriers or tautomerism .

Q. What statistical approaches are recommended for interpreting inconsistent biological assay results across replicates?

  • Methodology : Apply Grubbs’ test to identify outliers. Use Bayesian regression to model dose-response curves and quantify uncertainty. If IC50_{50} values vary >20%, re-evaluate cell viability controls (e.g., MTT assay) and ensure compound solubility in DMSO/PBS mixtures .

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